

# reducing dislocation density in AlGa<sub>N</sub> MOCVD growth

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## Compound of Interest

Compound Name: Aluminum;gallium

Cat. No.: B14657816

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## AlGa<sub>N</sub> MOCVD Growth: Technical Support Center

Welcome to the technical support center for AlGa<sub>N</sub> MOCVD growth. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to reducing dislocation density during your experiments.

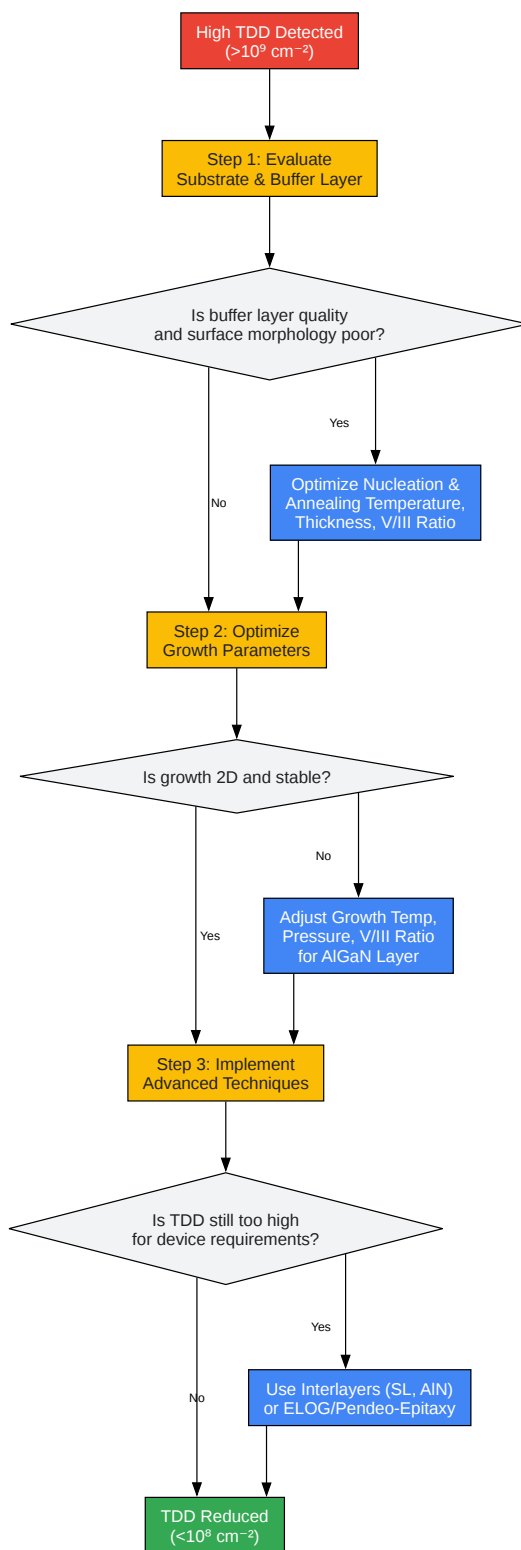
### General Troubleshooting FAQs

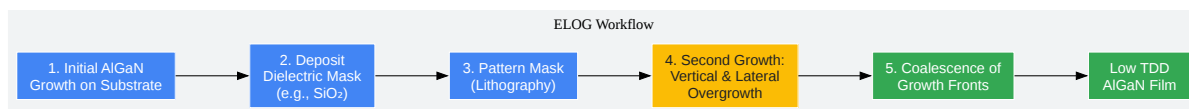
**Q1:** We are observing a very high threading dislocation density (TDD), typically  $>10^{10} \text{ cm}^{-2}$ , in our AlGa<sub>N</sub> epilayer. What are the primary factors to investigate?

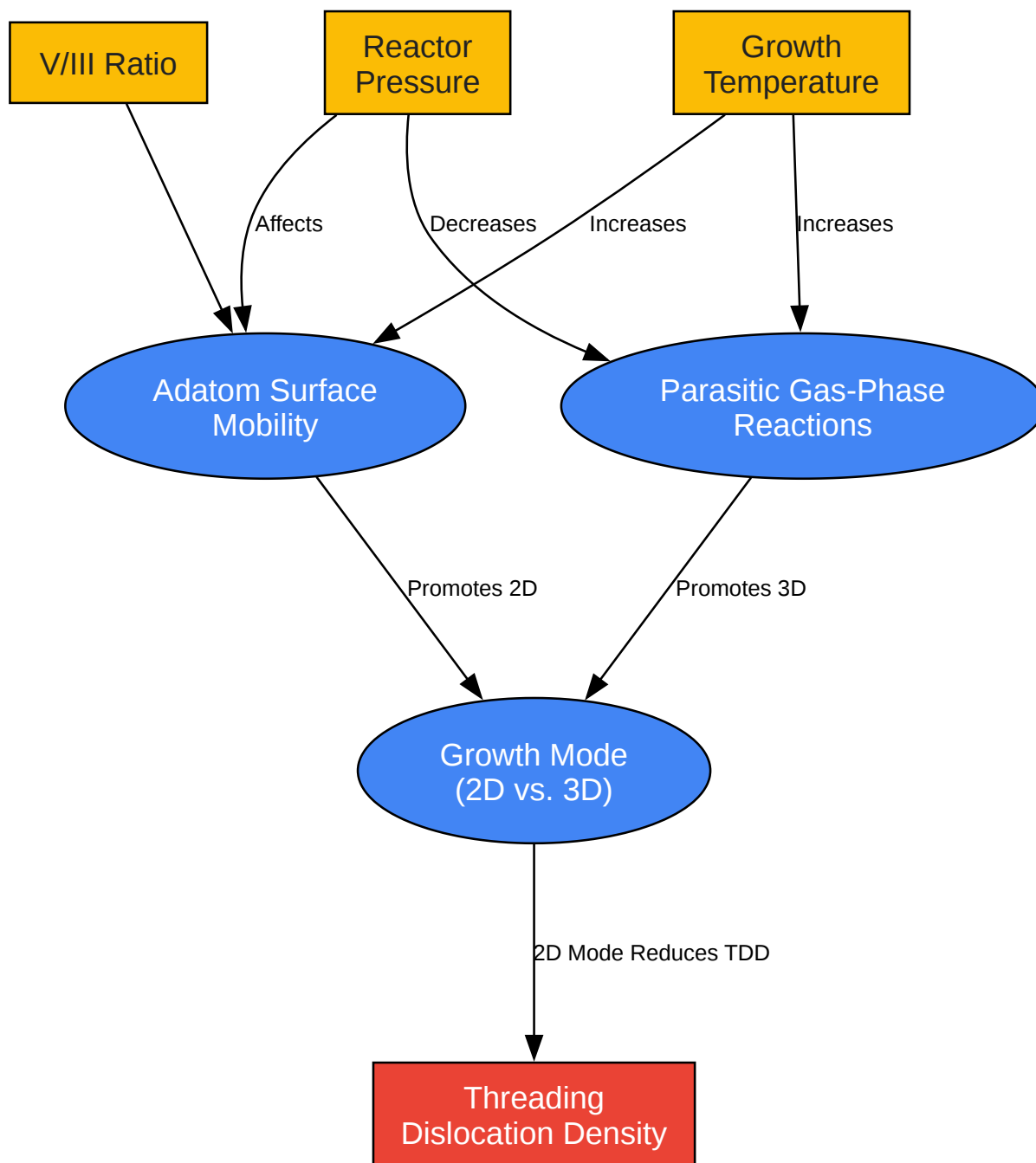
**A1:** A high TDD in AlGa<sub>N</sub> epilayers grown by MOCVD is a common issue stemming from the lattice and thermal mismatch with the substrate (e.g., sapphire, silicon). The primary areas to investigate are:

- **Substrate & Nucleation:** The quality of the initial AlN or GaN nucleation/buffer layer is critical. An unoptimized buffer layer will translate its defects into the overlying AlGa<sub>N</sub> film.
- **Growth Conditions:** Key MOCVD parameters such as temperature, pressure, and V/III ratio directly influence adatom mobility and crystal formation, impacting defect generation.
- **Strain Management:** The accumulation of tensile strain in thicker AlGa<sub>N</sub> layers can lead to cracking and the formation of new dislocations.[\[1\]](#)[\[2\]](#)

Below is a general workflow for troubleshooting high TDD in your AlGaN growth process.







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## References

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- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
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